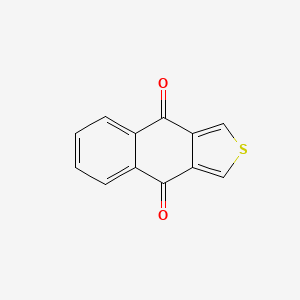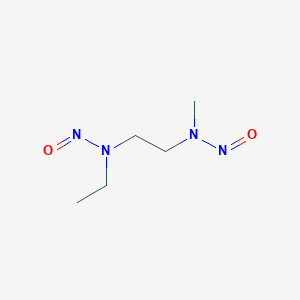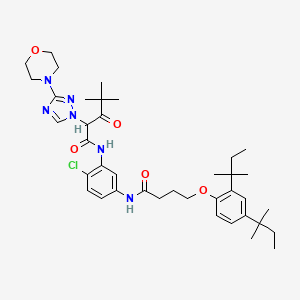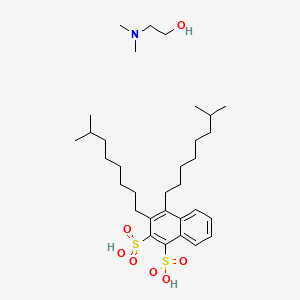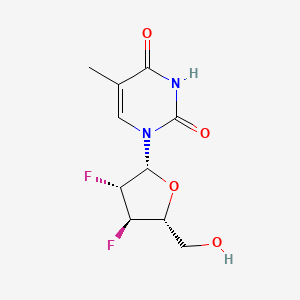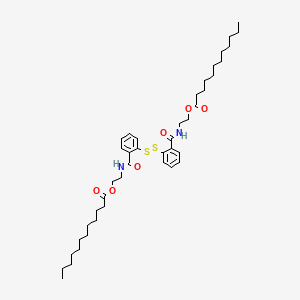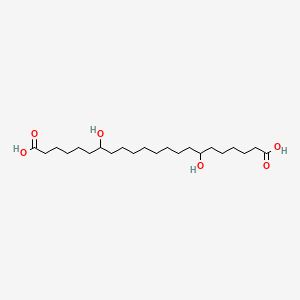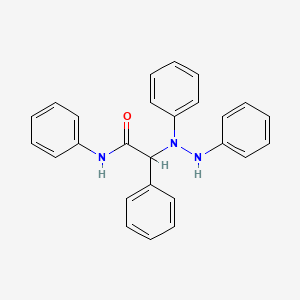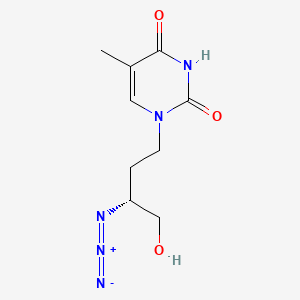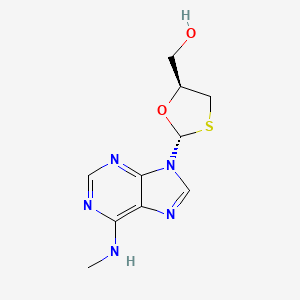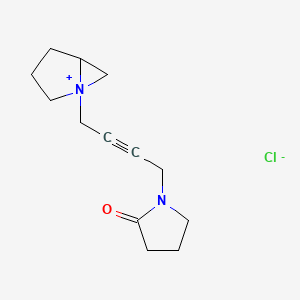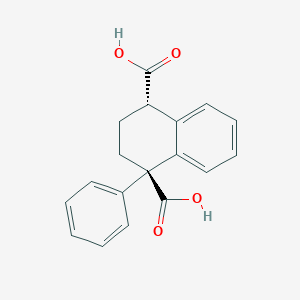
Isatropic acid, trans-(-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isatropic acid, trans-(-)-: is a stereoisomer of isatropic acid, known for its unique structural and chemical properties. It is also referred to as 1-phenyltetrahydro-1,4-naphthalenedicarboxylic acid . This compound is characterized by its trans-configuration, which significantly influences its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isatropic acid, trans-(-)-, typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 1-phenylnaphthalene-1,4-dicarboxylic acid under specific conditions:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or acetic acid
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen
The reaction proceeds with the reduction of the aromatic ring, leading to the formation of the tetrahydro derivative.
Industrial Production Methods
On an industrial scale, the production of isatropic acid, trans-(-)-, involves similar hydrogenation processes but with optimized conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure efficient conversion and scalability.
化学反応の分析
Types of Reactions
Isatropic acid, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction to fully saturated derivatives using stronger reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, catalytic hydrogenation with Pd/C.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃), nitration with HNO₃ and H₂SO₄.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of isatropic acid.
科学的研究の応用
Isatropic acid, trans-(-)-, finds applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of polymers, resins, and other materials requiring specific structural properties.
作用機序
The mechanism by which isatropic acid, trans-(-)-, exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trans-configuration plays a crucial role in determining its binding affinity and specificity.
類似化合物との比較
Isatropic acid, trans-(-)-, can be compared with other similar compounds such as:
Cis-isatropic acid: Differing in the spatial arrangement of substituents, leading to different reactivity and applications.
Phthalic acid derivatives: Similar in structure but with variations in the aromatic ring and substituents, affecting their chemical behavior.
Naphthalene dicarboxylic acids: Sharing the naphthalene core but differing in the position and type of functional groups.
The uniqueness of isatropic acid, trans-(-)-, lies in its specific stereochemistry, which imparts distinct physical and chemical properties, making it valuable in various applications.
特性
CAS番号 |
510-26-9 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
(1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m0/s1 |
InChIキー |
LRUSLZFPYBAMCI-KBXCAEBGSA-N |
異性体SMILES |
C1C[C@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O |
正規SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


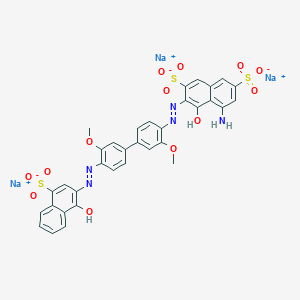
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)
